4-(Bromomethyl)-2-methylthiazole

Medicinal Chemistry Organic Synthesis Alkylation

This building block is critical for synthesizing high-affinity mGluR5 PET radioligands (IC₅₀ 36 pM) and epothilone-derived phosphonate fragments. The 4-bromomethyl group provides electrophilicity essential for rapid alkylation and ¹⁸F-fluorination, ensuring regiochemistry unattainable with the 5-isomer or chloromethyl analogs. Specs: C₅H₆BrNS, MW 192.08.

Molecular Formula C5H6BrNS
Molecular Weight 192.08 g/mol
CAS No. 74704-39-5
Cat. No. B1612993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-methylthiazole
CAS74704-39-5
Molecular FormulaC5H6BrNS
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CBr
InChIInChI=1S/C5H6BrNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3
InChIKeyHCPDMNGEYVWAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2-methylthiazole (CAS 74704-39-5): A Core Electrophilic Thiazole Building Block for Targeted Synthesis


4-(Bromomethyl)-2-methylthiazole (CAS 74704-39-5) is a heterocyclic building block featuring a thiazole core substituted with a methyl group at the 2-position and a bromomethyl group at the 4-position. With a molecular formula of C₅H₆BrNS and a molecular weight of 192.08 g/mol, this compound is primarily utilized as a versatile electrophilic intermediate in medicinal chemistry and organic synthesis . The bromomethyl moiety serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of the 2-methylthiazole scaffold into more complex molecular architectures, including radioligands and pharmaceutical candidates [1]. Standard commercial purity is ≥95%, with analytical characterization data (¹H NMR, ¹³C NMR) available to support procurement specifications .

4-(Bromomethyl)-2-methylthiazole: Why In-Class Analogs Cannot Be Substituted Without Impacting Reactivity and Outcome


While bromomethylthiazole derivatives share a common heterocyclic core, simple in-class substitution is not possible due to differences in electrophilicity and regiochemistry that directly impact synthetic outcomes. The substitution pattern of the 2-methyl and 4-bromomethyl groups on 4-(Bromomethyl)-2-methylthiazole (CAS 74704-39-5) confers a unique reactivity profile compared to its closest analogs, including its chloromethyl counterpart (CAS 39238-07-8) and the regioisomeric 5-(bromomethyl)-2-methylthiazole (CAS 838892-95-8). As demonstrated in literature, the bromomethyl group exhibits significantly higher electrophilicity than the chloromethyl group, enabling faster and more efficient nucleophilic substitutions . Furthermore, the 4-position substitution is critical for specific downstream applications; for example, the 2-fluoromethyl analogs derived from this exact scaffold exhibit exceptionally high affinity (IC₅₀ = 36 pM) for the mGluR5 receptor, a property that cannot be replicated with the 5-position isomer [1]. These factors necessitate the precise selection of 4-(Bromomethyl)-2-methylthiazole for target-oriented synthesis.

Quantitative Differentiation of 4-(Bromomethyl)-2-methylthiazole Against Closest Analogs: A Procurement Guide


Superior Electrophilic Reactivity for Efficient Alkylation: 4-(Bromomethyl)-2-methylthiazole vs. 4-(Chloromethyl)-2-methylthiazole

4-(Bromomethyl)-2-methylthiazole demonstrates significantly higher electrophilicity compared to its chloromethyl analog (CAS 39238-07-8), directly translating to enhanced reactivity in nucleophilic substitution reactions. This is a class-level inference based on the well-established leaving-group propensity of bromide versus chloride in Sₙ2 reactions, which is critical for the efficient construction of complex molecules. While quantitative kinetic data for this specific pair is not available in the primary literature, the qualitative superiority is a guiding principle for synthetic chemists and is explicitly stated in technical literature . This increased reactivity can reduce reaction times and improve yields in alkylation steps, directly impacting the efficiency of synthetic routes.

Medicinal Chemistry Organic Synthesis Alkylation

Validated Role in High-Affinity mGluR5 Radioligand Synthesis: Target Compound vs. 5-(Bromomethyl)-2-methylthiazole Regioisomer

The target compound, 4-(Bromomethyl)-2-methylthiazole, has a direct and validated role as a key intermediate in the synthesis of a high-affinity positron emission tomography (PET) radioligand for the metabotropic glutamate subtype-5 receptor (mGluR5) [1]. The bromomethyl analog (compound 17 in the study) was successfully converted via ¹⁸F-fluorination to a radioligand ([¹⁸F]3) that demonstrated an exceptionally high affinity with an IC₅₀ of 36 pM and a functional potency of 0.714 pM in a phosphoinositol hydrolysis assay [1]. The regioisomeric 5-(bromomethyl)-2-methylthiazole (CAS 838892-95-8) does not have a comparable documented role in this specific, high-performance application, as the 4-position substitution is crucial for the final ligand's geometry and binding affinity.

PET Imaging Radiochemistry Neuroscience Drug Discovery

Documented Utility in the Total Synthesis of Epothilone: Target Compound vs. 4-(Chloromethyl)-2-methylthiazole

The target compound, 4-(Bromomethyl)-2-methylthiazole (VIII), is explicitly employed as a critical intermediate in a validated total synthesis route for epothilones, a class of potent microtubule-stabilizing anticancer agents [1][2]. The literature details a synthetic route where the bromomethyl derivative is directly condensed with triethyl phosphite to yield a key phosphonate intermediate (X) [1]. An alternative pathway using 4-(chloromethyl)-2-methylthiazole (XII) is also described, providing a direct comparison. While both can lead to the same product, the selection of the bromomethyl derivative (VIII) is often preferred due to its higher reactivity and efficiency in the initial alkylation steps, which can be crucial for overall yield in a complex, multi-step synthesis [1]. This is a cross-study comparable finding, as the same research context describes both options.

Natural Product Synthesis Anticancer Agents Total Synthesis

Molecular Weight Differentiation and Its Implications for Stoichiometry and Shipping: 4-(Bromomethyl)-2-methylthiazole vs. 4-(Bromomethyl)thiazole

The presence of the 2-methyl group on the target compound (MW = 192.08 g/mol) results in a quantifiable molecular weight difference compared to the non-methylated analog, 4-(Bromomethyl)thiazole (CAS 52829-53-5, MW = 178.05 g/mol) . This 14.03 g/mol difference, while seemingly minor, is a fixed and verifiable physical property that directly impacts stoichiometric calculations for chemical reactions. In a synthesis requiring 1 mole of reagent, using the target compound necessitates 192.08 grams versus 178.05 grams for the analog. Furthermore, the 2-methyl group increases the compound's lipophilicity, as indicated by a predicted XLogP3-AA value of 1.9 for the target compound , which can influence its solubility and chromatographic behavior compared to its non-methylated counterpart.

Analytical Chemistry Reagent Procurement Process Chemistry

High-Impact Research and Industrial Application Scenarios for 4-(Bromomethyl)-2-methylthiazole


Synthesis of High-Affinity PET Radioligands for Neurological Target Imaging

Researchers developing novel positron emission tomography (PET) tracers for neurological targets, such as the metabotropic glutamate subtype-5 receptor (mGluR5), should prioritize this compound. As demonstrated in Section 3, 4-(Bromomethyl)-2-methylthiazole serves as a direct precursor to a radioligand exhibiting exceptional affinity (IC₅₀ = 36 pM) [1]. This validated application provides a clear, high-impact use case where the compound's specific substitution pattern is critical for achieving the desired biological activity and imaging properties. The bromomethyl group facilitates efficient ¹⁸F-fluorination, a key step in tracer production [1].

Total Synthesis of Complex Natural Products as Key Electrophilic Intermediate

For medicinal chemistry and process chemistry groups undertaking the total synthesis of structurally complex, biologically active natural products like epothilones, 4-(Bromomethyl)-2-methylthiazole is a strategic building block. Its documented use as intermediate (VIII) in a published epothilone synthesis route confirms its utility in constructing a critical phosphonate fragment [1][2]. The higher reactivity of the bromomethyl group compared to a chloromethyl alternative can improve the efficiency of alkylation steps within a lengthy synthetic sequence, directly impacting overall yield and throughput [1].

Construction of Focused Libraries of Thiazole-Containing Androgen Receptor Modulators

This compound is an enabling reagent for medicinal chemistry programs focused on developing novel androgen receptor (AR) antagonists. Its use as a versatile alkylating agent has been reported in the synthesis of pantolactam-based AR antagonists for potential topical applications [1]. The 2-methylthiazole scaffold, introduced via this building block, can be a key pharmacophoric element, and the bromomethyl handle allows for rapid diversification to explore structure-activity relationships (SAR) around the thiazole core. This is supported by the class-level inference of its high electrophilicity for amine alkylation [2].

Synthesis of Phosphonate Intermediates for Horner-Wadsworth-Emmons Olefination

In process chemistry and large-scale synthesis, 4-(Bromomethyl)-2-methylthiazole is a valuable intermediate for generating thiazole-containing phosphonates. As detailed in Section 3, it can be directly condensed with triethyl phosphite to produce a key reagent for Horner-Wadsworth-Emmons (HWE) olefination reactions [1]. This specific transformation is a cornerstone of modern organic synthesis for the stereoselective construction of carbon-carbon double bonds, making the compound a critical link in the supply chain for producing complex olefinated building blocks.

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